1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound is characterized by the presence of a pyrrolidine ring, a propynyl group, and a methanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride typically involves the reaction of a pyrrolidine derivative with a propynyl group. One common method involves the use of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol as a starting material . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps typically include the preparation of the pyrrolidine derivative, followed by the introduction of the propynyl group. The final step involves the conversion of the intermediate product to the dihydrochloride salt form, which is achieved by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: A closely related compound with similar structural features.
(1S)-2-[(2S,5R)-2-(aminomethyl)-5-prop-1-yn-1-ylpyrrolidin-1-yl]-1-cyclopentyl-2-oxoethanamine: Another compound with a similar pyrrolidine ring and propynyl group.
Uniqueness
1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2866254-30-8 |
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Molecular Formula |
C8H16Cl2N2 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
[(2S)-1-prop-2-ynylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-5-10-6-3-4-8(10)7-9;;/h1,8H,3-7,9H2;2*1H/t8-;;/m0../s1 |
InChI Key |
WKIVRWCVZYSJFU-JZGIKJSDSA-N |
Isomeric SMILES |
C#CCN1CCC[C@H]1CN.Cl.Cl |
Canonical SMILES |
C#CCN1CCCC1CN.Cl.Cl |
Origin of Product |
United States |
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